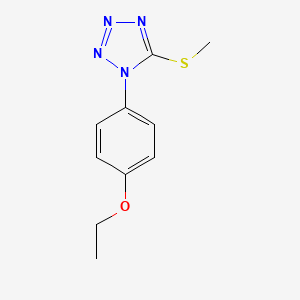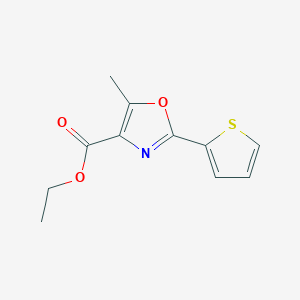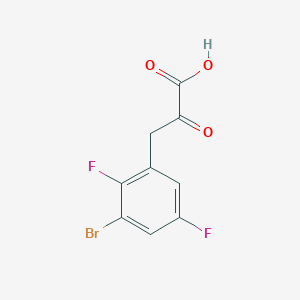
1-Bromo-2-methoxy-4-(1-methoxycyclopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-methoxy-4-(1-methoxycyclopropyl)benzene is an organic compound with the molecular formula C10H11BrO It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a methoxycyclopropyl group attached to the benzene ring
Métodos De Preparación
The synthesis of 1-Bromo-2-methoxy-4-(1-methoxycyclopropyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Methoxylation: The addition of a methoxy group (-OCH3) to the benzene ring.
Cyclopropylation: The formation of a methoxycyclopropyl group and its attachment to the benzene ring.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to enhance yield and purity.
Análisis De Reacciones Químicas
1-Bromo-2-methoxy-4-(1-methoxycyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the bromine atom or modify the methoxy groups.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2-methoxy-4-(1-methoxycyclopropyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Bromo-2-methoxy-4-(1-methoxycyclopropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and methoxy groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparación Con Compuestos Similares
Similar compounds to 1-Bromo-2-methoxy-4-(1-methoxycyclopropyl)benzene include:
1-Bromo-4-methoxybenzene: Lacks the methoxycyclopropyl group, making it less complex.
1-Bromo-2-methoxybenzene: Similar structure but without the cyclopropyl group.
4-Bromoanisole: Contains a bromine atom and a methoxy group but differs in the position of substituents.
Propiedades
Fórmula molecular |
C11H13BrO2 |
|---|---|
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
1-bromo-2-methoxy-4-(1-methoxycyclopropyl)benzene |
InChI |
InChI=1S/C11H13BrO2/c1-13-10-7-8(3-4-9(10)12)11(14-2)5-6-11/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
ISGFFRZHCJLAKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2(CC2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13680591.png)


![Thieno[2,3-d]pyrimidin-6-ylmethanol](/img/structure/B13680616.png)

![5,6-Dimethoxy-3-methylbenzo[c]isoxazole](/img/structure/B13680627.png)


![1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]](/img/structure/B13680652.png)

![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole-2-carboxylate](/img/structure/B13680665.png)

